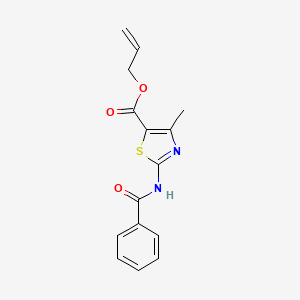
2-(benzylthio)-N-isobutylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-N-isobutylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of thioamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-isobutylacetamide is not fully understood, but studies have suggested that it acts by modulating various signaling pathways in cells. It has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and cancer development. It also activates the AMPK pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzylthio)-N-isobutylacetamide exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and regulate energy metabolism and cell growth. It has also been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(benzylthio)-N-isobutylacetamide in lab experiments is its potent anticancer activity. It has been shown to be effective against various types of cancer cells, which makes it a promising candidate for further development as an anticancer agent. Another advantage is its anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
However, there are also some limitations to using 2-(benzylthio)-N-isobutylacetamide in lab experiments. One limitation is its relatively low solubility in water, which may make it difficult to work with in certain experiments. Another limitation is the lack of information about its toxicity and safety profile, which may need to be further investigated before it can be used in clinical settings.
Future Directions
There are several future directions for research on 2-(benzylthio)-N-isobutylacetamide. One direction is to further investigate its mechanism of action and signaling pathways in cells. This may provide insights into its potential therapeutic applications and help to identify new targets for drug development.
Another direction is to explore its potential use in combination with other anticancer agents or anti-inflammatory agents. Studies have shown that combination therapy may be more effective than single-agent therapy in some cases, and this may be true for 2-(benzylthio)-N-isobutylacetamide as well.
Finally, more research is needed to investigate the toxicity and safety profile of 2-(benzylthio)-N-isobutylacetamide. This will be important for determining its potential as a clinical drug candidate and for ensuring its safety in human use.
Conclusion:
In conclusion, 2-(benzylthio)-N-isobutylacetamide is a promising compound with potential applications in various areas of scientific research. Its potent anticancer and anti-inflammatory activities make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand its mechanism of action, explore its potential use in combination therapy, and investigate its safety profile.
Synthesis Methods
The synthesis of 2-(benzylthio)-N-isobutylacetamide involves the reaction of benzyl mercaptan with N-isobutylacetamide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. This synthesis method has been reported in the literature, and it is a reliable and efficient way to produce 2-(benzylthio)-N-isobutylacetamide in good yields.
Scientific Research Applications
2-(Benzylthio)-N-isobutylacetamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has been found to induce apoptosis in cancer cells by activating the caspase pathway.
In addition to its anticancer activity, 2-(benzylthio)-N-isobutylacetamide has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.
properties
IUPAC Name |
2-benzylsulfanyl-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-11(2)8-14-13(15)10-16-9-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPLNRZCIIZGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CSCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-(2-methylpropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155009.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B5155013.png)
![1-benzyl-5-({1-[3-(3-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155034.png)
![methyl 3-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5155041.png)
![3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5155042.png)

![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5155058.png)
![2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5155061.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B5155071.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5155089.png)
![ethyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5155101.png)


